molecular formula C9H8N2O B1388096 1-(1H-Indazol-5-yl)ethanone CAS No. 1001906-63-3

1-(1H-Indazol-5-yl)ethanone

Cat. No.: B1388096
CAS No.: 1001906-63-3
M. Wt: 160.17 g/mol
InChI Key: WYLOAPVBIBQLJT-UHFFFAOYSA-N
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Description

1-(1H-Indazol-5-yl)ethanone is a heterocyclic aromatic organic compound with the molecular formula C9H8N2O. It is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .

Scientific Research Applications

1-(1H-Indazol-5-yl)ethanone has a wide range of applications in scientific research:

Safety and Hazards

The compound is classified under the GHS07 hazard class . The hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P338, P351, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

Preparation Methods

The synthesis of 1-(1H-Indazol-5-yl)ethanone can be achieved through various methods. One common approach involves the cyclization of hydrazones with appropriate substituents. Another method includes the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

1-(1H-Indazol-5-yl)ethanone undergoes several types of chemical reactions:

Comparison with Similar Compounds

1-(1H-Indazol-5-yl)ethanone is unique compared to other indazole derivatives due to its specific substitution pattern. Similar compounds include:

Properties

IUPAC Name

1-(1H-indazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)7-2-3-9-8(4-7)5-10-11-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYLOAPVBIBQLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10653460
Record name 1-(1H-Indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001906-63-3
Record name 1-(1H-Indazol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001906-63-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Indazol-5-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10653460
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-indazol-5-yl)ethan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 5-iodo-1H-indazole (1.00 g, 4.10 mmol) in CH3CN (20 ml) were added Boc2O (984 mg, 4.51 mmol), DMAP (125 mg, 1.02 mmol) and Et3N (0.64 ml, 4.6 mmol). The reaction mixture was stirred at room temperature for 5 hours, diluted with H2O and extracted with AcOEt. The organic layers were dried over Na2SO4 and concentrated in vacuo to give the title compound. This compound (>1.5 g) was used in the next step without further purification. 1H NMR (300 MHz, CDCl3) δ 1.72 (9H, s), 7.79 (1H, d, J=8.8 Hz), 7.98 (1H, d, J=8.8 Hz), 8.10 (2H, s). MS (ESI) m/z 345 (M+H)+.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
984 mg
Type
reactant
Reaction Step One
Name
Quantity
0.64 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
125 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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